1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-methoxyacetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pH levels to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.
Major Products:
Oxidation: Formation of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone.
Reduction: Formation of 1-(3-Bromo-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1-(3-Bromo-4-methoxyphenyl)ethanone
- 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
Comparison: 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Biological Activity
1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-ol, also known as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by a brominated phenyl ring, a methoxy group, and a chloroethanol moiety. Its molecular formula is C9H10BrClO2, with a molecular weight of approximately 251.53 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its antimicrobial properties and effects on various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
The mechanism of action involves interaction with specific biological targets. The compound is believed to inhibit certain enzymes or disrupt cellular processes critical for microbial survival. The structure-activity relationship (SAR) studies suggest that the presence of bromine and methoxy groups enhances its biological activity by increasing lipophilicity and facilitating membrane penetration .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on a series of brominated phenolic compounds showed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity : In vitro assays revealed that this compound induces cytotoxic effects in cancer cell lines through apoptosis pathways. The compound's ability to modulate apoptotic markers was assessed using flow cytometry and Western blot analysis, indicating its potential as an anticancer agent .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
3-Bromo-4-methoxyphenol | 16 | Escherichia coli |
4-Methoxyphenyl-bromide | 64 | Pseudomonas aeruginosa |
Table 2: Cytotoxicity Assay Results
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Cell cycle arrest |
A549 | 12 | Inhibition of proliferation |
Properties
Molecular Formula |
C9H10BrClO2 |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-chloroethanol |
InChI |
InChI=1S/C9H10BrClO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8,12H,5H2,1H3 |
InChI Key |
XZLVHSPOHDJNMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.